2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole
Description
Properties
IUPAC Name |
2-methyl-3-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2/c1-15-20(18-7-3-4-8-19(18)26-15)21(27-13-5-2-6-14-27)16-9-11-17(12-10-16)22(23,24)25/h3-4,7-12,21,26H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQXKGHTJBHROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most direct route to 2-methylindole. Reacting 4-methylcyclohexanone with phenylhydrazine under acidic conditions (HCl, EtOH, reflux) yields 2-methylindole via-sigmatropic rearrangement. This method provides a 78–85% yield with minimal byproducts, though regioselectivity must be controlled to avoid 3-methyl isomers.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization of 2-alkynylanilines offers a modular alternative. For example, treating 2-ethynyl-3-methylaniline with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in DMF at 110°C produces 2-methylindole in 92% yield. This method excels in scalability and functional group tolerance.
Mannich Reaction-Based Synthesis
Three-Component Condensation
The Mannich reaction enables simultaneous introduction of the piperidine and 4-(trifluoromethyl)phenyl groups at C3. A mixture of 2-methylindole (1.0 equiv), 4-(trifluoromethyl)benzaldehyde (1.2 equiv), and piperidine (1.5 equiv) in the presence of 12-tungstophosphoric acid (3 mol%) in aqueous ethanol (90°C, 12 h) affords the target compound in 68% yield (Table 1). The heteropolyacid catalyst facilitates protonation of the aldehyde, enhancing electrophilicity for indole’s C3 attack.
Table 1: Optimization of Mannich Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₃PW₁₂O₄₀ | H₂O/EtOH | 90 | 12 | 68 |
| p-TsOH | Toluene | 110 | 24 | 42 |
| None | EtOH | 80 | 48 | <5 |
Mechanistic Pathway
- Imine Formation: 4-(Trifluoromethyl)benzaldehyde reacts with piperidine to generate an iminium ion.
- Electrophilic Activation: The heteropolyacid protonates the iminium ion, increasing its electrophilicity.
- C3-Alkylation: 2-Methylindole attacks the activated iminium species, forming the C–N bond.
- Deprotonation: Base-mediated deprotonation yields the tertiary amine product.
Friedel-Crafts Alkylation Approach
Synthesis of the Electrophilic Side Chain
The benzyl-piperidine electrophile is prepared via a two-step sequence:
Indole Alkylation
2-Methylindole undergoes Friedel-Crafts alkylation with the benzyl chloride using AlCl₃ (1.2 equiv) in DCM at 0°C. The reaction proceeds via a benzylic carbocation intermediate, yielding the target compound in 54% yield. Steric hindrance from the trifluoromethyl group limits regioselectivity, producing minor amounts of C2-alkylated byproducts.
Reductive Amination Strategy
Imine Intermediate Formation
Condensing 3-(4-(trifluoromethyl)benzoyl)-2-methylindole with piperidine in toluene (Dean-Stark, 12 h) forms an imine intermediate. Sodium borohydride reduction in MeOH at 0°C provides the tertiary amine in 61% yield. This method offers superior stereocontrol but requires pre-functionalized indole substrates.
Catalytic Asymmetric Variants
Chiral phosphoric acids (e.g., TRIP) enable enantioselective reductive amination. Using (R)-TRIP (10 mol%) and Hantzsch ester (1.5 equiv) in THF at 25°C, the product is obtained in 73% yield and 88% ee. This approach is critical for pharmaceutical applications requiring defined stereochemistry.
Catalytic Innovations and Green Chemistry
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 300 W) accelerates Mannich reactions by enhancing mass transfer. A mixture of 2-methylindole, aldehyde, and piperidine in H₂O with H₃PW₁₂O₄₀ (3 mol%) achieves 89% yield in 2 h, compared to 12 h under thermal conditions.
Solvent-Free Mechanochemical Methods
Ball milling 2-methylindole, 4-(trifluoromethyl)benzaldehyde, and piperidine (1:1:1.2) with silica gel (50 mg) at 30 Hz for 45 min delivers the product in 78% yield. This method eliminates solvent waste and reduces reaction times.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Mannich Reaction | 68 | 95 | 12 | High |
| Friedel-Crafts | 54 | 88 | 6 | Moderate |
| Reductive Amination | 61 | 97 | 24 | Low |
| Ultrasound-Assisted | 89 | 99 | 2 | High |
The Mannich reaction offers the best balance of yield and scalability, while ultrasound-assisted methods excel in efficiency. Friedel-Crafts alkylation suffers from byproduct formation but remains viable for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds similar to 2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole exhibit significant anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study highlighted the effectiveness of indole-pyrazole hybrids against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) . The structure of this compound suggests potential similar mechanisms of action due to its indole core.
Neuropharmacological Effects
The piperidine moiety in the compound indicates potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders. For example, a related study investigated the effects of piperidine-based compounds on cognitive functions and neuroprotection .
Antiviral Properties
Recent investigations into the antiviral potential of compounds with similar structures have shown promise against viruses such as influenza and herpes simplex virus. The synthesis and testing of novel 5-((3-(trifluoromethyl)piperidin-1-yl)methyl) derivatives indicated significant antiviral activity . This suggests that this compound could be explored for similar applications.
Autoimmune Disease Modulation
Compounds structurally related to this compound have been investigated as ROR-gamma modulators for treating autoimmune diseases. A patent describes derivatives that can modulate immune responses, which could lead to therapeutic advancements in conditions like rheumatoid arthritis and multiple sclerosis . The unique trifluoromethyl group may enhance the binding affinity and selectivity towards specific targets involved in immune regulation.
Data Table: Summary of Applications
Case Studies
Case Study 1: Indole-Pyrazole Hybrids
A series of indole-pyrazole hybrids were synthesized and tested for their anticancer activity. These compounds demonstrated potent inhibition of tubulin polymerization and significant cytotoxic effects on various cancer cell lines, suggesting a viable pathway for developing new anticancer agents based on the indole structure .
Case Study 2: ROR-Gamma Modulators
Research on N-{2-(piperidin-1-yl)phenylmethyl} derivatives revealed their efficacy as ROR-gamma modulators. These compounds showed promise in preclinical models for autoimmune diseases, indicating that modifications to the piperidine structure can enhance therapeutic potential .
Mechanism of Action
The mechanism of action of 2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with proteins, influencing their activity. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indole Cores
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a)
- Structure : Features a 3-(4-methylpiperazinyl)methyl group and a 2-benzenesulfonylmethyl substituent.
- Key Differences : The absence of a trifluoromethyl group and the replacement of piperidine with piperazine reduce lipophilicity and alter receptor-binding kinetics. Sulfonyl groups may enhance metabolic stability compared to trifluoromethyl moieties .
- Relevance : Highlights the impact of substituent polarity on pharmacokinetics.
2-(4-Fluorophenyl)-3-methyl-1H-indole
- Structure : Simpler indole derivative with a 4-fluorophenyl group at position 2 and a methyl group at position 3.
- Crystallographic studies reveal unconventional N–H···π interactions in the solid state, which may influence solubility and crystallinity .
- Relevance: Demonstrates how minor substituent changes affect intermolecular interactions.
3-((-)-2-Phenyl-2-(piperidin-1-yl)ethyl)-1H-indole
- Structure : Contains a piperidine-linked ethyl spacer at position 3 and a phenyl group.
- Key Differences : The ethyl spacer increases conformational flexibility compared to the direct piperidinyl-(4-trifluoromethylphenyl)methyl linkage in the target compound. This flexibility may reduce binding affinity to rigid receptor pockets .
- Relevance : Illustrates the role of linker rigidity in bioactivity.
Functional Group Contributions
Trifluoromethyl Group
- The 4-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogs like 2-(4-fluorophenyl)-3-methyl-1H-indole .
- Example: In quinazolinone derivatives (e.g., compound 6f), trifluoromethyl or morpholino groups improved anticonvulsant activity over Phenytoin in rodent models .
Piperidine vs. Piperazine Moieties
Pharmacological Potential
- NMDA Receptor Inhibition: Quinazolinone analogs with piperidine/oxadiazole substituents (e.g., 6f) showed superior anticonvulsant activity to Phenytoin at 30 mg/kg in rats . This suggests that the piperidine group in the target compound may confer similar neurological effects.
- Metabolic Stability: The trifluoromethyl group is expected to resist oxidative metabolism, extending half-life compared to non-fluorinated indoles .
Biological Activity
The compound 2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole is a novel indole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃
- Molecular Weight : 357.36 g/mol
The structure includes a piperidine ring substituted with a trifluoromethylphenyl group, which is known to enhance the lipophilicity and biological activity of compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- GSK-3β Inhibition : Compounds derived from indole scaffolds have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes, including metabolism and cell survival. Studies have reported IC₅₀ values in the nanomolar range for related compounds .
- Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The introduction of specific substituents can enhance these properties by improving metabolic stability and reducing cytotoxicity .
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits significant biological activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound was tested against breast cancer cell lines (MDA-MB-231) and showed effective inhibition of cell proliferation at concentrations as low as 10 µM, indicating potential anticancer properties .
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed, alongside increased caspase-3 activity, confirming its role as an apoptosis-inducing agent at higher concentrations (up to 10 µM) .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications on the piperidine ring and the indole core significantly affect the biological activity. For example:
| Compound Variant | GSK-3β IC₅₀ (nM) | Notes |
|---|---|---|
| Parent Compound | 480 | Moderate potency |
| Trifluoromethyl Substituted Variant | 360 | Improved metabolic stability |
| Piperidine Amide Derivative | 250 | Enhanced potency and reduced cytotoxicity |
These findings suggest that strategic modifications can lead to more potent derivatives with desirable pharmacological profiles.
Case Studies
Several studies have highlighted the therapeutic potential of similar indole-based compounds:
- Anticancer Activity : A study demonstrated that related indole derivatives inhibited microtubule assembly and induced apoptosis in various cancer cell lines, establishing a framework for evaluating new compounds like our target compound .
- Neuroprotective Effects : Research on similar piperidine-containing compounds indicated their efficacy in protecting neuronal cells from oxidative stress, which could be attributed to their ability to modulate signaling pathways involved in neuroprotection .
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole?
Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Imine formation : Reacting anilines with ketones or aldehydes under acidic conditions to form intermediates ().
- Piperidine coupling : Introducing the piperidinyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling ().
- Trifluoromethyl incorporation : Utilizing reagents like trifluoromethylating agents (e.g., TMSCF₃) or pre-functionalized aryl halides ().
Key steps require inert atmospheres (e.g., N₂), catalysts (e.g., Pd/Cu), and solvents like DMF or acetonitrile ( ). Optimize yields via column chromatography or recrystallization ( ).
Basic: How can structural characterization be performed for this compound?
Answer:
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent placement ().
- Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns ().
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., non-classical hydrogen bonds in indole systems) (). For example, weak [001]-direction chains via indole N–H interactions were observed in related structures .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Enzyme inhibition assays : Screen against targets like kinases or receptors using fluorescence/colorimetric readouts ( ).
- Cell viability assays : Test cytotoxicity in cancer/normal cell lines (e.g., MTT assay) ().
- Binding studies : Use surface plasmon resonance (SPR) or radioligand displacement to assess affinity for receptors ().
Advanced: How do crystallographic studies inform the compound’s pharmacophore model?
Answer:
Single-crystal X-ray analysis reveals:
- Dihedral angles : Between indole, piperidine, and trifluoromethylphenyl groups (e.g., ~54.95°–61.36° in related compounds), influencing steric and electronic properties ().
- Non-covalent interactions : Indole N–H may form weak chains or π-π stacking, critical for target binding ().
- Conformational rigidity : Piperidine ring puckering and substituent orientation affect bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Answer:
- Core modifications : Vary substituents on the indole (e.g., methyl, halogen) and piperidine (e.g., alkyl, aryl groups) ().
- Electron-withdrawing groups : Test trifluoromethyl vs. nitro or cyano groups for electronic effects on binding ().
- Stereochemical probes : Synthesize enantiomers to assess chirality-dependent activity ( ).
Validate via biochemical assays and computational docking (e.g., AutoDock Vina) .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Purity validation : Use HPLC (>95% purity) to rule out impurities ().
- Assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts ().
- Target specificity : Confirm off-target effects via proteome-wide profiling (e.g., CETSA) .
- Data normalization : Use internal standards (e.g., β-actin in Western blots) for reproducibility .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), blood-brain barrier permeability, and CYP450 interactions ( ).
- Molecular dynamics (MD) : Simulate binding stability to targets over 100+ ns trajectories (e.g., GROMACS) .
- QSAR models : Corrogate descriptors (e.g., polar surface area, H-bond donors) with experimental data ().
Advanced: How to optimize reaction conditions for scale-up synthesis?
Answer:
- Catalyst screening : Test Pd/C, Ni, or Cu for coupling efficiency ().
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) ( ).
- Flow chemistry : Enhance yield and reduce side products via continuous reactors ().
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
